2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide
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Overview
Description
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is structurally related to fentanyl, a well-known opioid analgesic
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is often synthesized through cyclization reactions, followed by the introduction of the methoxyacetyl group via acylation reactions. The final step involves the coupling of the piperidine derivative with a benzamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential interactions with biological systems, including receptor binding studies.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, leading to a cascade of intracellular signaling pathways that result in its pharmacological effects. The methoxyacetyl group and piperidine ring play crucial roles in its binding affinity and efficacy.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent opioid analgesic with a similar piperidine structure.
Methoxyacetylfentanyl: Another derivative with structural similarities and comparable pharmacological properties.
Uniqueness
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide is unique due to its specific substitution pattern and the presence of the methoxyacetyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
2-[1-(2-methoxyacetyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-17(18-8-4-3-5-9-18)24-23(27)20-10-6-7-11-21(20)29-19-12-14-25(15-13-19)22(26)16-28-2/h3-11,17,19H,12-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKGATWLVXSTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OC3CCN(CC3)C(=O)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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